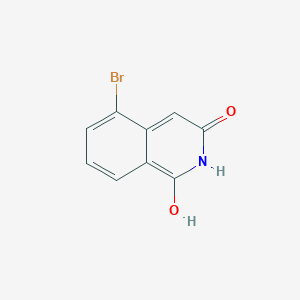

5-Bromo-3-hydroxyisoquinolin-1(2H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6BrNO2 |

|---|---|

Molecular Weight |

240.05 g/mol |

IUPAC Name |

5-bromo-1-hydroxy-2H-isoquinolin-3-one |

InChI |

InChI=1S/C9H6BrNO2/c10-7-3-1-2-5-6(7)4-8(12)11-9(5)13/h1-4H,(H2,11,12,13) |

InChI Key |

SKKAZBVQAQLXHQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(NC(=O)C=C2C(=C1)Br)O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromo 3 Hydroxyisoquinolin 1 2h One and Analogous Halogenated/hydroxylated Isoquinolin 1 2h Ones

Strategies for Regioselective Bromination of the Isoquinolin-1(2H)-one Core

The introduction of a bromine atom at a specific position on the isoquinolin-1(2H)-one framework is a key step in the synthesis of many targeted derivatives. Regioselectivity is a significant challenge, and various methods have been developed to control the position of bromination.

Direct Bromination Approaches Utilizing Brominating Agents (e.g., N-Bromosuccinimide)

Direct bromination of the isoquinolin-1(2H)-one core can be achieved using various brominating agents, with N-Bromosuccinimide (NBS) being a prominent reagent. wikipedia.orgmissouri.edu NBS is favored over elemental bromine as it provides a low, steady concentration of bromine, which can minimize side reactions like the addition to double bonds. masterorganicchemistry.com The regioselectivity of the bromination is highly dependent on the reaction conditions, including the solvent, temperature, and the presence of catalysts or strong acids. researchgate.net

For instance, the bromination of isoquinoline (B145761) in concentrated sulfuric acid using NBS can afford 5-bromoisoquinoline (B27571) with high regioselectivity. researchgate.net The reaction conditions must be carefully controlled, as factors like the choice of acid and temperature can significantly influence the product distribution. researchgate.net Electron-rich aromatic compounds, such as phenols and anilines, are readily brominated by NBS. missouri.edu The Wohl-Ziegler reaction, which employs NBS in the presence of a radical initiator like AIBN or benzoyl peroxide, is a classic method for allylic and benzylic bromination. wikipedia.org

| Reagent | Substrate | Conditions | Product | Reference |

| N-Bromosuccinimide (NBS) | Isoquinoline | Concentrated H2SO4 | 5-Bromoisoquinoline | researchgate.net |

| N-Bromosuccinimide (NBS) | 6‐hydroxytetrahydroisoquinolines | Varying temperatures | 5‐bromo‐6‐hydroxytetrahydroisoquinolines | researchgate.net |

| Bromine (Br2) | 2-benzyl-1,1,3,3-tetramethylisoindoline | CCl4 | 2-bromo-1,1,3,3-tetramethylisoindoline | rsc.org |

Precursor-Based Bromination Strategies and Intermediates

An alternative to direct bromination involves the synthesis of a brominated precursor which is then converted to the desired isoquinolin-1(2H)-one. This multi-step approach can offer better control over regioselectivity. A common strategy involves the bromination of an isoquinoline derivative followed by subsequent transformations. For example, the bromination of isoquinoline at the 5-position, followed by nitration at the 8-position, yields 5-bromo-8-nitroisoquinoline. researchgate.netresearchgate.net This intermediate can then undergo further reactions to introduce other functional groups.

Another precursor-based method starts with a brominated indanone. For example, 4-bromoindan-1-one can be converted to 5-bromo-3,4-dihydroisoquinolin-1(2H)-one. echemi.com This approach is advantageous as the bromine is introduced early in the synthetic sequence, and the subsequent ring expansion to form the isoquinolinone is often a high-yielding step.

| Precursor | Reagents | Intermediate | Final Product | Reference |

| Isoquinoline | 1. NBS, H2SO4 2. KNO3 | 5-Bromo-8-nitroisoquinoline | 8-Substituted-5-bromoisoquinolines | researchgate.netorgsyn.org |

| 4-Bromoindan-1-one | Sodium azide (B81097), Methanesulfonic acid | - | 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one | echemi.com |

| o-Iodobenzyl bromide | 1. Sodium azide 2. Phenylacetylene | o-Alkynyl benzyl (B1604629) azide | 4-Bromoisoquinolone derivative | google.com |

Approaches for Introducing the Hydroxyl Group at C3 Position of the Isoquinolin-1(2H)-one System

The introduction of a hydroxyl group at the C3 position of the isoquinolin-1(2H)-one ring is a crucial transformation for accessing a range of biologically active molecules.

Cyclization Reactions Facilitating C3-Hydroxylation

One of the most direct methods to install a C3-hydroxyl group is through the cyclization of appropriately substituted precursors. While specific examples for the direct synthesis of 5-Bromo-3-hydroxyisoquinolin-1(2H)-one via this method are not extensively detailed in the provided results, general principles of isoquinolinone synthesis can be applied. For instance, the cyclization of 2-alkynylbenzamides can lead to the formation of the isoquinolin-1(2H)-one core. aurigeneservices.com By analogy, a precursor containing a bromine atom on the benzene (B151609) ring and a substituent that can be converted to a hydroxyl group at the appropriate position on the side chain could cyclize to form the desired product.

Functional Group Interconversion for C3-Hydroxyl Introduction

A more common approach involves the functional group interconversion of a pre-formed isoquinolin-1(2H)-one. This could involve the oxidation of a C-H bond at the C3 position or the conversion of another functional group at this position into a hydroxyl group. While direct C-H hydroxylation can be challenging, photochemical methods have been reported for the C-H hydroxyalkylation of quinolines and isoquinolines, which could potentially be adapted. researchgate.net A more plausible route would be the synthesis of a 3-substituted isoquinolinone, such as a 3-amino or 3-halo derivative, which could then be converted to the 3-hydroxy compound through nucleophilic substitution or other functional group transformations.

Annulation Protocols for Isoquinolin-1(2H)-one Ring Construction

The construction of the fundamental isoquinolin-1(2H)-one ring system is achieved through various annulation protocols, which involve the formation of the heterocyclic ring from acyclic or simpler cyclic precursors. mdpi.com These methods are often catalyzed by transition metals and offer a high degree of atom economy and step efficiency. mdpi.comdntb.gov.ua

Palladium-catalyzed C-H activation and annulation of N-methoxybenzamides with 2,3-allenoic acid esters is one such strategy that yields 3,4-dihydroisoquinolin-1(2H)-ones with high regioselectivity. mdpi.com Copper-catalyzed annulation of ketones with 2-halobenzamides provides another concise route to functionalized isoquinolin-1(2H)-ones. nih.gov These methods are applicable to a wide range of substrates and furnish the products in moderate to excellent yields. mdpi.comnih.gov Furthermore, intermolecular [5 + 1] cyclocondensation of ortho-(1-alkynyl)benzaldehydes with primary amines is another effective method for synthesizing isoquinolones. mdpi.com

| Catalyst/Reagent | Reactants | Product | Reference |

| Palladium(II) acetate | N-methoxybenzamide, 2,3-allenoic acid ester | 3,4-Dihydroisoquinolin-1(2H)-one | mdpi.com |

| Copper catalyst | 2-Halobenzamide, Ketone | Isoquinolin-1(2H)-one | nih.gov |

| Nickel catalyst | ortho-Halobenzamide, Alkyne | N-Substituted isoquinolin-1(2H)-one | mdpi.com |

Intermolecular Annulation Strategies

Intermolecular annulation reactions are powerful methods for constructing the isoquinolin-1(2H)-one ring system by combining two or more separate molecular fragments. mdpi.com These strategies often involve building the heterocyclic ring in a single, efficient step from acyclic precursors.

A notable example is the [4+2] annulation of ortho-halobenzamides with alkynes, catalyzed by nickel complexes. mdpi.com This method allows for the synthesis of N-substituted isoquinolin-1(2H)-ones in good to high yields. mdpi.com The reaction demonstrates regioselectivity with unsymmetrical alkynes. mdpi.com Another approach involves the denitrogenative alkyne insertion reaction of 1,2,3-benzotriazin-4(3H)-ones, catalyzed by Ni(cod)₂, which provides access to a wide range of substituted isoquinolinones. mdpi.com

Intramolecular Cyclization Approaches

Intramolecular cyclization involves the formation of the heterocyclic ring from a single molecule containing all the necessary atoms. A key strategy in this category is the cyclization of ortho-alkynylbenzoyl azides.

Silver-catalyzed cyclization of 2-alkynyl benzyl azides provides an efficient route to substituted isoquinolines. organic-chemistry.orgnih.gov These reactions proceed smoothly, tolerate a variety of functional groups, and demonstrate high regioselectivity, primarily forming the six-membered isoquinoline ring. organic-chemistry.org The proposed mechanism involves the coordination of the silver catalyst to the alkyne, followed by a regioselective nucleophilic attack and subsequent cyclization. organic-chemistry.org Similarly, copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water has been developed as a green and efficient method. nih.govsemanticscholar.org This protocol can selectively produce isoquinolines or isoquinoline N-oxides by modifying the oxime protecting group. nih.govsemanticscholar.org

Transition Metal-Catalyzed Approaches in Isoquinolin-1(2H)-one Synthesis

Transition metal catalysis has revolutionized the synthesis of isoquinolin-1(2H)-ones, enabling reactions with high efficiency, selectivity, and functional group tolerance. Palladium and copper are among the most extensively used metals in these transformations.

Palladium-Catalyzed C-H Activation Methods

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct and efficient synthesis of isoquinolin-1(2H)-one derivatives. acs.orgnih.gov This approach avoids the need for pre-functionalized starting materials, enhancing atom economy.

One such method involves the cross-coupling of benzamides with α-bromo ketones via Pd-catalyzed ortho-C–H bond activation and subsequent intramolecular N-C annulation. acs.orgnih.gov This strategy allows for the synthesis of a variety of isoquinolin-1(2H)-one derivatives in moderate to good yields. acs.org Another established protocol is the palladium-catalyzed C–H activation/annulation of N-methoxy benzamides with 2,3-allenoic acid esters, which affords substituted 3,4-dihydroisoquinolin-1(2H)-ones with high regioselectivity. mdpi.comresearchgate.net The catalytic cycle is thought to proceed through a five-membered cyclopalladation intermediate. mdpi.com Furthermore, palladium(0)-catalyzed C4 site-selective C-H difluoroalkylation of isoquinolin-1(2H)-ones has been reported, demonstrating the utility of this approach for late-stage functionalization. researchgate.net

Table 1: Palladium-Catalyzed Synthesis of Isoquinolin-1(2H)-one Derivatives

| Starting Materials | Catalyst System | Conditions | Product Type | Yield | Reference(s) |

| 2-methyl-N-(quinolin-8-yl)benzamide, 2-bromo-1-phenylethanone | Pd(OAc)₂, PivOH, K₂CO₃ | t-AmOH, 110 °C, 36 h | 8-methyl-3-phenyl-2-(quinolin-8-yl)isoquinolin-1(2H)-one | 75% | acs.org |

| N-methoxybenzamide, 2,3-allenoic acid esters | Pd(OAc)₂, Ag₂CO₃ | Toluene, 100 °C | 3,4-dihydroisoquinolin-1(2H)-ones | 45% | mdpi.com |

| Isoquinolin-1(2H)-ones, 2-bromo-2,2-difluoroacetates | Palladium(0) catalyst | Not specified | 2,2-difluoro-2-(1-oxo-1,2-dihydroisoquinolin-4-yl)acetates | Good to excellent | researchgate.net |

| Benzylamines, Allyl Acetate | Palladium catalyst | Not specified | Isoquinolines | Not specified | dntb.gov.ua |

Copper-Mediated Coupling Reactions

Copper-catalyzed reactions offer a cost-effective and efficient alternative for the synthesis of the isoquinolin-1(2H)-one scaffold. nih.gov These methods often proceed under mild conditions and exhibit broad substrate scope.

A notable example is the copper-catalyzed cascade reaction of substituted 2-halobenzamides with β-keto esters, which yields 3,4-disubstituted isoquinolin-1(2H)-one derivatives under mild conditions. nih.gov Copper-mediated oxidative functionalization of C(sp³)–H bonds with isoquinolines has also been achieved, providing N-alkyl (benzyl) isoquinolin-1(2H)-ones in moderate to high yields. acs.org Furthermore, a highly efficient copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water has been developed, highlighting the utility of copper in environmentally friendly synthetic protocols. nih.govsemanticscholar.org This reaction proceeds without the need for organic solvents, additives, or ligands. nih.gov

Table 2: Copper-Catalyzed Synthesis of Isoquinolin-1(2H)-one Derivatives

| Starting Materials | Catalyst System | Conditions | Product Type | Yield | Reference(s) |

| Substituted 2-halobenzamides, β-keto esters | Copper catalyst | Mild conditions | 3,4-disubstituted isoquinolin-1(2H)-one derivatives | Not specified | nih.gov |

| (E)-1-(2-(phenylethynyl)phenyl)ethanone O-methyl oxime | CuI | Water, 80 °C, 15 h | 1-methyl-3-phenylisoquinoline | 92-95% | nih.gov |

| Isoquinolines, various hydrocarbons | Copper catalyst | Not specified | N-alkyl (benzyl) isoquinolin-1(2H)-ones | Moderate to high | acs.org |

| 2-aminoarylmethanols, isoquinolines | CuCl₂ | O₂ (oxidant) | Pyrido-fused quinazolinones | Good | rsc.org |

Cascade and Multicomponent Reactions for Scaffold Assembly

Cascade and multicomponent reactions provide a highly efficient means of constructing complex molecular architectures like the isoquinolin-1(2H)-one scaffold in a single pot. acs.orgnih.gov These reactions minimize waste and purification steps by combining multiple bond-forming events in a sequential manner.

A palladium-catalyzed one-pot method has been developed for the synthesis of isoquinolin-1(2H)-ones from benzamides and α-bromo ketones. acs.orgnih.gov This process involves a cascade of C-H activation and annulation steps. acs.org Rhodium(III)-catalyzed redox-neutral [4+2] annulation of N-methoxybenzamides with propargyl cycloalkanols represents another elegant cascade approach to furnish 3-acyl isoquinolin-1(2H)-ones. nih.gov Additionally, radical cascade reactions using acryloyl benzamides as key substrates have been employed to synthesize isoquinoline-1,3(2H,4H)-diones. rsc.org Ytterbium(III)-mediated cascade reactions have also been utilized to assemble fused quinazolinone-isoquinoline structures. rsc.org These complex transformations highlight the power of cascade strategies in rapidly building molecular complexity from simple starting materials. nih.govacs.org

Chemical Reactivity and Derivatization of 5 Bromo 3 Hydroxyisoquinolin 1 2h One

Reactivity of the Bromine Substituent at C5

The bromine atom at the C5 position of the isoquinolinone ring is a versatile handle for introducing molecular complexity. Its reactivity is predominantly characterized by nucleophilic substitution and its utility in transition metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions

The carbon-bromine bond at the C5 position is susceptible to nucleophilic attack, a reaction influenced by the electron-withdrawing nature of the adjacent carbonyl group and the nitrogen atom within the heterocyclic ring system. This activation facilitates the displacement of the bromide ion by a variety of nucleophiles. nih.gov While direct studies on 5-Bromo-3-hydroxyisoquinolin-1(2H)-one are not extensively documented, the principles of nucleophilic aromatic substitution (SNAr) on analogous bromo-substituted heterocycles provide a strong basis for predicting its reactivity. nih.govyoutube.com

Common nucleophiles that can be employed in such reactions include alkoxides, amines, and thiolates. For instance, reaction with sodium methoxide (B1231860) in a suitable solvent would be expected to yield the corresponding 5-methoxy derivative. Similarly, displacement with primary or secondary amines can introduce diverse amino functionalities at the C5 position. youtube.comyoutube.com The reaction conditions for these substitutions, such as temperature and the choice of base, are critical factors that influence the reaction's success and yield.

It is important to note that in some cases, particularly with ambident nucleophiles, the regioselectivity of the reaction can be a challenge, potentially leading to a mixture of products.

Utility in Transition Metal-Catalyzed Cross-Coupling Reactions for Further Functionalization

The bromine substituent at C5 serves as an excellent electrophilic partner in a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, significantly expanding the accessible chemical space from the this compound core.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a widely used method for the formation of C-C bonds by coupling an organohalide with an organoboron compound. fishersci.co.ukyonedalabs.comlibretexts.orgscielo.org.mxnih.gov In the context of this compound, a Suzuki-Miyaura coupling with various aryl or heteroaryl boronic acids or their esters would lead to the corresponding 5-aryl or 5-heteroaryl derivatives. nih.gov The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base, like potassium carbonate or cesium carbonate, in a suitable solvent system, which can include aqueous mixtures. fishersci.co.ukscielo.org.mx

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80-100 |

| PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane | 90-110 |

| Pd(PPh₃)₄ | - | Na₂CO₃ | DMF/H₂O | 80-100 |

Sonogashira Coupling: This reaction provides a direct route to alkynylated isoquinolinones by coupling the C5-bromo substituent with a terminal alkyne. libretexts.orgwikipedia.orgresearchgate.netresearchgate.netorganic-chemistry.org The Sonogashira coupling is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, such as triethylamine (B128534) or diisopropylethylamine. libretexts.orgwikipedia.org This methodology allows for the introduction of a wide range of substituted and unsubstituted alkynyl groups, which can serve as versatile handles for further transformations.

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a new C-C bond, leading to 5-alkenyl-substituted isoquinolinones. This reaction offers a pathway to introduce vinyl groups, which can then be subjected to a variety of subsequent chemical modifications.

Buchwald-Hartwig Amination: For the formation of C-N bonds, the Buchwald-Hartwig amination is a powerful tool. This palladium-catalyzed reaction would enable the coupling of this compound with a diverse range of primary and secondary amines, providing access to a library of 5-amino-substituted isoquinolinone derivatives.

Reactivity and Transformations of the Hydroxyl Group at C3

The hydroxyl group at the C3 position is another key site for the derivatization of this compound. Its reactivity is primarily centered on O-alkylation and O-acylation reactions, as well as its potential to undergo oxidation or reduction.

O-Alkylation and O-Acylation Reactions

O-Alkylation: The hydroxyl group can be readily alkylated under basic conditions to form the corresponding ethers. rsc.orgjuniperpublishers.comresearchgate.netresearchgate.netresearchgate.netmdpi.com The reaction typically involves deprotonation of the hydroxyl group with a suitable base, such as sodium hydride or potassium carbonate, to form an alkoxide intermediate, which then undergoes nucleophilic attack on an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). juniperpublishers.comresearchgate.net The choice of base and solvent can influence the regioselectivity of the reaction, as N-alkylation of the lactam nitrogen can be a competing process. rsc.orgjuniperpublishers.comresearchgate.net

O-Acylation: Ester derivatives can be prepared through the O-acylation of the hydroxyl group. organic-chemistry.org This is typically achieved by reacting the parent compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. chemguide.co.uk These acylation reactions are generally efficient and provide access to a wide range of ester functionalities, which can be useful for modulating the compound's physicochemical properties.

Potential for Oxidation or Reduction Processes

Oxidation: The 3-hydroxyisoquinolin-1(2H)-one moiety possesses the structural features of an enol, which suggests that it could be susceptible to oxidation. Mild oxidizing agents could potentially convert the 3-hydroxy group to a carbonyl, leading to the formation of a 5-bromo-isoquinoline-1,3(2H,4H)-dione derivative. researchgate.netnih.govscispace.com The specific conditions and reagents required for such a transformation would need to be carefully selected to avoid unwanted side reactions on the aromatic ring or the lactam functionality.

Reduction: The carbonyl group of the lactam moiety is generally less reactive towards reduction than a typical ketone. However, under forcing conditions with strong reducing agents like lithium aluminum hydride, reduction of the carbonyl group could potentially occur. More commonly, the focus of reduction is on the carbonyl at C1. While the 3-hydroxy group is not directly reducible, its presence may influence the reactivity of the adjacent carbonyl group. The use of milder reducing agents like sodium borohydride (B1222165) is not expected to reduce the hydroxyl group but may affect the C1 carbonyl under specific conditions. harvard.edumasterorganicchemistry.comyoutube.comorganicchemistrytutor.comlibretexts.org

Chemical Modifications of the Isoquinolin-1(2H)-one Lactam Moiety

The lactam functionality within the isoquinolin-1(2H)-one core offers further avenues for chemical modification, primarily through reactions involving the nitrogen atom and the carbonyl group. nih.govnih.gov

N-Alkylation: The nitrogen atom of the lactam can undergo alkylation, typically under basic conditions. rsc.orgjuniperpublishers.comresearchgate.netresearchgate.net As mentioned earlier, this can be a competing reaction during the O-alkylation of the C3-hydroxyl group. By carefully selecting the reaction conditions, such as the base and solvent, it is possible to favor N-alkylation over O-alkylation, leading to the synthesis of 2-substituted-5-bromo-3-hydroxyisoquinolin-1(2H)-ones. juniperpublishers.comresearchgate.net

Functionalization of the Lactam Carbonyl: The carbonyl group of the lactam is an amide and is generally less reactive than a ketone carbonyl. However, it can still undergo certain transformations. For instance, reaction with strong nucleophiles or conversion to a thio-lactam using reagents like Lawesson's reagent could be explored. Furthermore, more advanced synthetic strategies might involve ring-opening of the lactam followed by subsequent modifications and re-cyclization to introduce diversity into the heterocyclic core.

Stability and Potential for Ring-Opening or Rearrangement Processes

The isoquinolin-1(2H)-one ring system is generally stable under many synthetic conditions. However, under specific circumstances, such as photochemical irradiation, ring-opening reactions can occur. For instance, the related 3-methoxyisocoumarin has been observed to undergo photochemical ring-opening. This suggests that the lactone/lactam ring of the isoquinolinone core in this compound might be susceptible to similar transformations under high-energy conditions, potentially leading to the formation of intermediate ketene (B1206846) species. The stability of the molecule is a critical consideration in the design of synthetic routes and in its handling and storage.

Regioselective Functionalization at Other Positions of the Isoquinolin-1(2H)-one Ring System (e.g., C4, C8)

Beyond reactions at the nitrogen and hydroxyl groups, the isoquinolin-1(2H)-one scaffold allows for regioselective functionalization at other carbon positions, notably C4 and C8. The bromine atom at the C5 position can also serve as a handle for cross-coupling reactions, further expanding the synthetic utility of this compound.

Recent advancements in catalysis have enabled the site-selective C-H arylation of isoquinolones. Catalyst-controlled methodologies have been developed that can direct arylation to either the C4 or C8 position with high selectivity. For example, palladium catalysis has been shown to favor C4-arylation, while iridium catalysis can selectively promote C8-arylation. While these methods have been demonstrated for general isoquinolone structures, their application to the 5-bromo-3-hydroxy substituted derivative would provide a powerful tool for creating a diverse library of analogs. The electronic and steric effects of the existing bromo and hydroxy substituents would likely influence the reactivity and selectivity of these C-H functionalization reactions.

| Position | Reaction Type | Potential Reagent | Catalyst |

| C4 | C-H Arylation | Aryl Iodonium Salts | Palladium Catalyst |

| C8 | C-H Arylation | Aryl Iodonium Salts | Iridium Catalyst |

Structure Activity Relationship Sar Studies of 5 Bromo 3 Hydroxyisoquinolin 1 2h One Derivatives in Biological Systems in Vitro Focus

Impact of Bromine Substitution at C5 on In Vitro Biological Activities

While direct SAR studies on 5-bromo-3-hydroxyisoquinolin-1(2H)-one are not extensively detailed in the available literature, the impact of halogen substitution at the C5 position can be inferred from studies on related quinoline (B57606) and isoquinoline (B145761) scaffolds. The C5 position is part of the fused benzene (B151609) ring of the isoquinoline core, and substitutions here can significantly alter the molecule's electronic and steric properties.

Halogenation is a common strategy in drug design to enhance biological activity. Introducing a chlorine atom, for instance, can improve crucial properties such as lipophilicity, which affects cell permeability and target engagement. researchgate.net This principle extends to bromine, another halogen frequently used to create potent bioactive molecules. In studies on quinoline derivatives, a closely related heterocyclic system, bromination of the benzo ring has been shown to yield compounds with significant biological effects. For example, 5,7-dibromo-8-hydroxyquinoline derivatives have demonstrated strong antiproliferative activity against various human tumor cell lines in vitro. researchgate.net

Furthermore, research on 5,8-disubstituted tetrahydroisoquinolines as inhibitors of Mycobacterium tuberculosis showed that even large substituents at the C5-position were well-tolerated, indicating that this position is amenable to modification without necessarily losing biological activity. nih.gov The development of synthetic protocols for the selective C5-halogenation of quinolines and amidoquinolines underscores the chemical tractability and interest in this position for generating novel, functionalized molecules for medicinal chemistry. researchgate.net These findings collectively suggest that the C5-bromo substituent on the isoquinolin-1(2H)-one scaffold is a key modulator of biological activity, likely influencing factors such as target binding affinity and pharmacokinetic properties through electronic and steric effects.

Role of the C3-Hydroxyl Group in Modulating Ligand-Target Interactions

The hydroxyl (-OH) group is a critical functional group in medicinal chemistry due to its ability to act as both a hydrogen bond donor and acceptor. These interactions are fundamental to the specific recognition and binding of a ligand to its biological target, such as an enzyme or receptor. Although specific studies focusing on the C3-hydroxyl group of this compound are limited, its role can be appreciated from general principles of molecular interactions and analogous findings in related heterocyclic systems.

The presence of a hydroxyl group can confer a significant increase in binding affinity by forming strong, directional hydrogen bonds with amino acid residues in a protein's active site. Its position on the scaffold is paramount. For instance, in a SAR study of substituted quinolines, the presence of a hydroxyl group at the C8 position was found to be a key determinant for enhanced anticancer activity, highlighting the positional importance of this functional group for bioactivity. researchgate.net By analogy, the C3-hydroxyl group of the isoquinolin-1(2H)-one core is strategically positioned to engage in critical hydrogen bonding, potentially orienting the molecule within a binding pocket and contributing decisively to its biological effect. The modulation or replacement of this group would be a critical step in any medicinal chemistry program to probe its specific contribution to ligand-target interactions.

Influence of Substituents at N-atom and Other Peripheral Positions on Biological Activities

Substitutions at the nitrogen atom (N-2) and other peripheral positions of the isoquinolin-1(2H)-one ring system are pivotal for tuning biological activity and selectivity. SAR studies on various isoquinoline derivatives reveal that the size, polarity, and chemical nature of these substituents dictate the compound's potency and pharmacological profile.

In a study of 3,4-dihydroisoquinolin-1(2H)-one derivatives tested for antioomycete activity, modifications at the N-2 and C-3 positions were shown to be critical. rsc.orgnih.gov The nature of the substituent on the nitrogen atom significantly influenced the compound's efficacy. For example, derivatives with different aryl and alkyl groups at N-2 displayed a range of activities. Similarly, the substituent at the C-3 position played a key role in defining the molecule's interaction with its target. rsc.orgnih.gov

Below is a table of selected 3,4-dihydroisoquinolin-1(2H)-one derivatives and their reported activity, illustrating the impact of N-2 and C-3 substitutions.

| Compound ID | N-2 Substituent | C-3 Substituent | Biological Activity (EC₅₀ in μM) |

| I9 | Phenethyl | Phenyl | - |

| I10 | 3-Phenylpropyl | Phenyl | - |

| I23 | - | - | 14 |

| I25 | 4-Chlorophenyl | Phenyl | - |

Data derived from a study on antioomycete activity against Pythium recalcitrans. Compound I23 was the most potent, though its specific substituents were not detailed in the abstract. Data for other compounds were descriptive. rsc.orgnih.gov

Studies on other related scaffolds, such as tetrahydroisoquinolines, have also provided valuable SAR insights. For inhibitors of M. tb., the nature of the linker and the terminal aromatic ring attached at the C7 position was found to be important for target binding, with methylene (B1212753) (-CH₂-) or amide (-CONH-) linkers being more effective than others. nih.gov This highlights that modifications at various peripheral sites around the core scaffold are crucial for optimizing biological activity.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies Applied to Isoquinolin-1(2H)-one Derivatives

Quantitative Structure-Activity Relationship (QSAR) and three-dimensional QSAR (3D-QSAR) are computational methodologies used to correlate the chemical structure of compounds with their biological activity. These models are invaluable in drug discovery for predicting the activity of novel compounds and for providing insights into the structural features required for potency.

For derivatives of the closely related 3,4-dihydroisoquinolin-1(2H)-one scaffold, 3D-QSAR studies using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. rsc.orgnih.gov These models helped to elucidate the structural requirements for the observed antioomycete activity, revealing the necessity of specific features like a C4-carboxyl group for potency. rsc.org

The general approach of CoMFA and CoMSIA involves:

Alignment: Superimposing a series of active molecules based on a common substructure.

Field Calculation: Placing the aligned molecules in a 3D grid and calculating steric and electrostatic fields (CoMFA), as well as hydrophobic, hydrogen bond donor, and acceptor fields (CoMSIA) around them.

Correlation: Using statistical methods to build a mathematical relationship between the variations in these fields and the observed biological activity.

These models generate contour maps that visualize regions where certain properties are favorable or unfavorable for activity. For instance, a CoMSIA model might indicate that a bulky, electron-withdrawing group is preferred in one region, while a hydrogen bond acceptor is detrimental in another. Such insights are crucial for the rational design of more potent and selective analogs.

Molecular Mechanisms of Action and Identified Biological Targets in Vitro Investigations

Interaction with and Inhibition of Enzyme Functions

The primary research focus for isoquinoline (B145761) derivatives has been on their capacity to inhibit various enzyme functions, which are critical to disease progression.

While research has been conducted on isoquinoline-based compounds as inhibitors of HIV Reverse Transcriptase nih.govreactionbiology.com, there is no specific data available from in vitro assays on the inhibitory action of 5-Bromo-3-hydroxyisoquinolin-1(2H)-one against either the RNase H or polymerase functions of this enzyme.

The potential for this compound to act as a tubulin polymerization inhibitor by binding at the colchicine (B1669291) site has not been specifically investigated in published research.

Investigations into related isoquinoline compounds have shown significant interactions with other key enzymes.

Poly(ADP-ribose)polymerase (PARP) Inhibition: Inhibitors of the nuclear enzyme Poly(ADP-ribose)polymerase (PARP) are crucial in cancer therapy as they prevent the repair of DNA damage, thereby enhancing the effects of chemotherapy and radiotherapy. researchgate.net A preliminary in vitro screening of 5-substituted isoquinolin-1-ones identified 5-bromoisoquinolin-1-one , a structurally similar compound, as one of the most potent inhibitors of PARP activity. researchgate.net This finding suggests that the isoquinolinone scaffold, particularly with a bromine substitution at the 5-position, is a promising framework for potent PARP inhibition.

Lipoxygenase Inhibition: Currently, there is no available scientific data from in vitro studies concerning the modulatory effects of this compound on lipoxygenase activity.

Ligand Interactions with Specific Receptors (e.g., 5-HT3, Glycoprotein IIb, Tachykinin Receptors)

The isoquinoline scaffold is a recognized pharmacophore that can interact with a variety of receptor systems. Research into isoquinoline derivatives has identified their potential as antagonists for the 5-HT3 receptor. nih.govnih.gov The 5-HT3 receptor, a ligand-gated ion channel, is implicated in mediating nausea and vomiting. nih.govdrugs.com A series of isoquinolines have been developed and identified as 5-HT3 receptor antagonists. nih.gov For instance, the compound RS 25259-197, an isoquinoline derivative, has demonstrated potent and selective antagonism at 5-HT3 receptors. nih.gov This compound displayed high affinity in displacing selective 5-HT3 receptor ligands in various tissues, including NG-108-15 cells and rat cerebral cortex, with pKi values of 10.1 and 10.2, respectively. nih.gov In contrast, it showed low affinity for other receptors such as adrenoceptors, muscarinic, dopamine, and other serotonin (B10506) receptor subtypes. nih.gov

While direct studies on this compound's interaction with Glycoprotein IIb or Tachykinin receptors are not specified in the provided context, the broader class of isoquinolines has been investigated for a wide range of biological activities, suggesting a potential for diverse receptor interactions.

Modulation of Cellular Processes in Research Models

The compound and its derivatives have been shown to exert significant influence over several key cellular processes, particularly in the context of cancer and microbial activity.

Derivatives of this compound have demonstrated notable antiproliferative effects across various cancer cell lines. For example, a novel isoindigo derivative, 5'-Br, has shown strong and selective antiproliferative activity. researchgate.net This is often achieved through the induction of apoptosis, or programmed cell death.

In human bladder cancer T24 cells, a related compound, 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one (BHP), was found to inhibit cell proliferation by inducing apoptosis through a mitochondria-dependent pathway. researchgate.net Treatment with BHP led to increased activation of caspases, generation of reactive oxygen species (ROS), DNA damage, and a reduction in mitochondrial membrane potential. researchgate.net Similarly, in non-small cell lung cancer (NSCLC) cells, a curcumin (B1669340) analog, 1,5-bis(4-hydroxy-3-methoxyphenyl)1,4-pentadiene-3-one (MS13), induced apoptosis, as evidenced by an increase in early and late apoptotic cells with increasing treatment doses and time. nih.gov Another chalcone (B49325) derivative, 1C, was also found to induce apoptosis in both sensitive and resistant ovarian cancer cells, which was associated with the generation of ROS. nih.gov

The table below summarizes the antiproliferative and apoptotic effects of related compounds on various cancer cell lines.

| Compound | Cell Line | Effect | Mechanism |

| 5'-Br (isoindigo derivative) | HL-60 | Antiproliferative | Apoptosis induction, mitochondrial dysregulation, G0/G1 cell cycle arrest. researchgate.net |

| BHP | T24 (Bladder Cancer) | Inhibition of proliferation | Mitochondria-dependent apoptosis, ROS generation, DNA damage. researchgate.net |

| MS13 | NCI-H520 & NCI-H23 (NSCLC) | Antiproliferative | Induction of apoptosis. nih.gov |

| 1C (chalcone derivative) | A2780 & A2780cis (Ovarian Cancer) | Inhibition of growth and proliferation | Apoptosis induction, associated with ROS generation. nih.gov |

A key mechanism through which this compound and its analogs exert their antiproliferative effects is by interfering with the cell cycle. A notable and recurrent observation is the induction of cell cycle arrest, particularly at the G2/M phase.

For instance, genistein, a soy isoflavone, has been shown to induce G2/M phase arrest in human bladder cancer T24 cells. mdpi.com This arrest was associated with the downregulation of G2/M regulatory cyclins, such as cyclin A and cyclin B1, and the upregulation of the Cdk inhibitor p21. mdpi.com Similarly, a natural product known as CKBM was found to induce G2/M cell cycle arrest in the AGS gastric cancer cell line, which was linked to enhanced expressions of p21, p53, and 14-3-3σ. nih.gov

In contrast, some related compounds induce arrest at other phases of the cell cycle. For example, the isoindigo derivative 5'-Br was observed to cause a dose-dependent cell cycle arrest at the G0/G1 phase in HL-60 cells, with a corresponding decrease in the S and G2/M phases. researchgate.netresearchgate.net This G0/G1 arrest was accompanied by a decrease in cyclins D1 and D2, as well as cyclin-dependent kinases CDK2 and CDK4. researchgate.net

The following table details the impact of related compounds on cell cycle progression.

| Compound | Cell Line | Effect | Associated Molecular Changes |

| Genistein | T24 (Bladder Cancer) | G2/M phase arrest | Downregulation of cyclin A and cyclin B1; upregulation of p21. mdpi.com |

| CKBM | AGS (Gastric Cancer) | G2/M phase arrest | Enhanced expression of p21, p53, and 14-3-3σ. nih.gov |

| 5'-Br (isoindigo derivative) | HL-60 | G0/G1 phase arrest | Decrease in cyclins D1, D2, CDK2, and CDK4. researchgate.netresearchgate.net |

| BHP | T24 (Bladder Cancer) | G0/G1 phase arrest | Reduced expression of cyclin E and cdc25C; increased expression of p21 and phosphorylated p53. researchgate.net |

While direct evidence for the inhibition of cellular invasiveness and angiogenesis by this compound is not explicitly detailed, the broader activities of related compounds suggest a potential role in these processes. The ability to induce apoptosis and cell cycle arrest in cancer cells inherently contributes to the control of tumor growth and spread.

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). nih.govplos.orgnih.gov Several studies have indicated that certain isoquinoline derivatives can reverse P-gp-mediated MDR.

HZ08, a chiral tetraisohydroquinoline derivative, has been shown to reverse resistance to adriamycin and vincristine (B1662923) in adriamycin-selected human leukemia (K562/ADM) cells that overexpress P-gp. nih.gov This reversal was associated with an increased intracellular accumulation of Rhodamine 123, a P-gp substrate. nih.gov HZ08 is believed to directly interact with P-gp to inhibit its function. nih.gov Similarly, mollugin, a compound purified from Rubia cordifolia, was found to down-regulate MDR1 expression in MCF-7/adriamycin cells by blocking MDR1 transcription. nih.gov This effect was mediated through the activation of AMP-activated protein kinase (AMPK) and the suppression of NF-κB and CREB activation. nih.gov

In addition to their anticancer properties, derivatives of this compound have demonstrated antimicrobial activity. A series of 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives exhibited strong activity against several gram-positive bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The mechanism of action for one of these compounds was elucidated, revealing strong inhibitory effects on Escherichia coli DNA gyrase and S. aureus Topo IV, essential enzymes for bacterial DNA replication. nih.gov

Computational Chemistry and Molecular Modeling of 5 Bromo 3 Hydroxyisoquinolin 1 2h One and Its Derivatives

Quantum Chemical Calculations for Electronic Structure Analysis and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and reactivity of 5-Bromo-3-hydroxyisoquinolin-1(2H)-one. These calculations provide insights into molecular geometry, charge distribution, and frontier molecular orbitals, which are crucial for predicting how the molecule will interact with biological targets. nih.gov

Computational studies on related isoquinoline (B145761) structures have demonstrated the utility of methods like M06/6-311G(d,p) and M06-2X/6-311+G(d,p) to explore reaction mechanisms, such as ring-opening and denitrogenation. researchgate.net For this compound, similar calculations can elucidate the influence of the bromo and hydroxyl substituents on the electronic properties of the isoquinolinone core.

The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. mdpi.com For instance, in a study of lamellarin D, a pyrrolo[2,1-a]isoquinoline (B1256269) derivative, the HOMO and LUMO energies were calculated to be -3.521 eV and -0.158 eV respectively, indicating its potential reactivity. mdpi.com

Table 1: Calculated Electronic Properties of a Representative Isoquinolinone Derivative (Lamellarin D)

| Property | Value |

| HOMO Energy | -3.521 eV |

| LUMO Energy | -0.158 eV |

| Electronegativity (χ) | 6.688 eV |

| Chemical Stability (CmS) | 0.158 eV⁻¹ |

| Reactivity Density (RD) | 8.862 eV |

Data sourced from a computational study on lamellarin D, a related isoquinoline alkaloid. mdpi.com

Furthermore, the molecular electrostatic potential (MEP) map can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. Such analyses are critical for understanding potential intermolecular interactions, including hydrogen bonding, which are vital for ligand-receptor binding.

Molecular Docking Simulations for Elucidating Ligand-Target Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.gov This method is instrumental in understanding the binding modes of this compound and its derivatives with various biological targets. For example, docking studies on dihydroisoquinoline derivatives have successfully identified key interactions within the active site of enzymes like leucine (B10760876) aminopeptidase, including the formation of hydrogen bonds and coordination with metal ions, which are essential for their inhibitory activity. nih.gov

In the context of drug discovery, molecular docking can be used to screen large libraries of compounds against a specific target. Studies on isoquinoline alkaloids as potential inhibitors of the main protease (Mpro) of SARS-CoV-2 have demonstrated the effectiveness of this approach. nih.gov In one such study, the isoquinoline alkaloid Coptisine showed a strong binding energy of -9.15 kcal/mol, indicating a favorable interaction with the Mpro active site. nih.gov Similarly, docking simulations of synthetic isoquinolines with the SARS-CoV-2 Mpro have identified compounds with favorable interactions with key catalytic residues. nih.gov

For this compound, docking studies could reveal its potential to interact with various enzymes implicated in diseases. The bromo and hydroxyl groups can participate in specific hydrogen bonding and halogen bonding interactions, which can be accurately modeled.

Table 2: Representative Docking Scores of Isoquinoline Derivatives against a Viral Protease

| Compound | Binding Energy (kcal/mol) |

| Coptisine | -9.15 |

| Standard Inhibitor | -7.50 |

Data from a molecular docking study of isoquinoline alkaloids against the main protease of COVID-19. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Interaction Dynamics

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and the stability of interactions over time. researchgate.netmdpi.com MD simulations are crucial for assessing the stability of the docked poses of this compound derivatives within a biological target.

MD simulations have been successfully applied to study the stability of quinazolinone derivatives in complex with cancer-related targets like VEGFR2 and EGFR. researchgate.net The analysis of Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) from these simulations provides insights into the structural stability of the complex and the flexibility of individual residues in the binding pocket. researchgate.net For instance, a stable RMSD of a ligand-protein complex over a 100 ns simulation suggests a stable binding mode. mdpi.com

In a study of isoquinoline alkaloids targeting the main protease of COVID-19, MD simulations were used to confirm the stability of the Coptisine-Mpro complex. nih.gov Such simulations can reveal the dynamic behavior of this compound and its analogues within a binding site, providing a more realistic model of the biological system.

Application in Virtual Screening and De Novo Design of Novel Analogues

Computational methods are powerful tools for the discovery of novel compounds through virtual screening and de novo design. Virtual screening involves the computational filtering of large compound libraries to identify potential hits with desired biological activity. pageplace.demdpi.com This approach has been used to identify novel inhibitors for various targets, including those with an isoquinoline scaffold. nih.gov For example, a consensus virtual screening workflow combining ligand docking, pharmacophore screening, and shape screening led to the discovery of nih.govnih.govnih.govtriazolo[1,5‐b]isoquinolines as a new chemotype for MELK kinase inhibitors. nih.gov

De novo design, on the other hand, involves the computational generation of novel molecular structures with desired properties. nih.govmdpi.com This technique can be used to design novel analogues of this compound with improved potency, selectivity, and pharmacokinetic properties. By understanding the structure-activity relationships derived from computational and experimental data, new molecules can be designed from scratch or by modifying the existing scaffold. researchgate.net

Role As a Chemical Probe and Scaffold for Novel Chemical Entities in Drug Discovery Research Pre Clinical/in Vitro Focus

Development of Selective Inhibitors for Identified Biological Targets

The isoquinolin-1(2H)-one scaffold is a well-established pharmacophore for the development of inhibitors of poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair. nih.govnih.gov PARP inhibitors have garnered considerable attention as anticancer agents, particularly for the treatment of cancers with deficiencies in DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. nih.govmdpi.com The inhibition of PARP leads to an accumulation of DNA damage in cancer cells, ultimately triggering cell death through a process known as synthetic lethality. nih.gov

While specific inhibitory data for 5-Bromo-3-hydroxyisoquinolin-1(2H)-one is not extensively available in the public domain, studies on closely related analogs highlight the potential of this compound. For instance, 5-bromoisoquinolin-1-one , a direct analog lacking the 3-hydroxy group, has been identified as a potent inhibitor of PARP in preliminary in vitro screens. nih.gov This suggests that the 5-bromo substitution is a key determinant for PARP inhibitory activity within the isoquinolin-1(2H)-one class. The presence of the 3-hydroxy group in this compound may further influence its binding affinity and selectivity for different PARP isoforms, a critical aspect in the development of next-generation PARP inhibitors with improved therapeutic profiles. nih.gov

Beyond PARP, the isoquinolinone scaffold has been explored for the inhibition of other enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in neurodegenerative diseases. rsc.org The design of novel inhibitors based on the isoquinolin-1(2H)-one core often involves molecular modeling studies to optimize interactions with the enzyme's active site. rsc.org

| Compound | Target | Activity | Reference |

|---|---|---|---|

| 5-Bromoisoquinolin-1-one | PARP | Potent inhibitor in preliminary screen | nih.gov |

Exploration as Antiproliferative Agents in Various Cancer Cell Line Models

The potential of isoquinoline (B145761) derivatives as antiproliferative agents has been extensively investigated. nih.govuniv.kiev.ua Various substituted isoquinolines and their analogs have demonstrated cytotoxic activity against a range of cancer cell lines. nih.govnih.gov The mechanism of action for these compounds is often multifaceted, including the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.govmdpi.com

These findings underscore the importance of the bromo-substitution in conferring anticancer properties to heterocyclic scaffolds. The this compound structure, combining the privileged isoquinolin-1(2H)-one core with a bromine atom, represents a promising candidate for development as a novel antiproliferative agent. Further screening against a panel of cancer cell lines is warranted to determine its efficacy and selectivity.

| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 6-Bromo-5-nitroquinoline | HT29, HeLa, C6 | Showed greatest antiproliferative activity compared to 5-FU | nih.gov |

| 1-Benzyl-5-bromoindolin-2-one derivative (7d) | MCF-7 | 2.93 ± 0.47 µM | mdpi.comresearchgate.net |

| 6-bromo-2-mercaptoquinazoline derivative (8a) | MCF-7 | 15.85 ± 3.32 µM | nih.gov |

| 6-bromo-2-mercaptoquinazoline derivative (8a) | SW480 | 17.85 ± 0.92 µM | nih.gov |

Application in Antimicrobial and Antifungal Research Programs

The isoquinoline nucleus is a fundamental structural motif in a variety of natural and synthetic compounds possessing antimicrobial and antifungal activities. mdpi.comresearchgate.netnih.gov The development of novel antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. The isoquinoline scaffold is considered an attractive starting point for the design of broad-spectrum antibacterial and antifungal compounds. researchgate.netmdpi.com

Research into the antimicrobial properties of isoquinoline derivatives has revealed that specific substitution patterns can significantly enhance their potency and spectrum of activity. nih.gov For instance, certain alkynyl isoquinolines have demonstrated strong bactericidal activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com The synthesis of various functionalized isoquinoline derivatives has led to the identification of compounds with high and broad-range bactericidal activity, as well as some with notable antifungal activity. nih.gov

While direct antimicrobial or antifungal data for this compound is not explicitly detailed in the reviewed literature, the established antimicrobial potential of the isoquinoline scaffold suggests that this compound could be a valuable subject for screening in antimicrobial and antifungal research programs. researchgate.netmdpi.com The presence of the bromo and hydroxyl groups may modulate its activity against various bacterial and fungal strains.

| Compound Class/Derivative | Pathogen | Activity (MIC) | Reference |

|---|---|---|---|

| Alkynyl isoquinoline (HSN584) | MRSA | 4-16 µg/mL | mdpi.com |

| Tricyclic isoquinoline (8d) | Staphylococcus aureus | 16 µg/mL | mdpi.com |

| Tricyclic isoquinoline (8f) | Staphylococcus aureus | 32 µg/mL | mdpi.com |

| Tricyclic isoquinoline (8f) | Streptococcus pneumoniae | 32 µg/mL | mdpi.com |

Utility as a Privileged Scaffold for Modulating Receptor Activity

A privileged scaffold is a molecular framework that is able to provide ligands for more than one type of receptor or enzyme target. The isoquinolin-1(2H)-one structure fits this description, as it has been shown to be a versatile starting point for the development of modulators of various receptors. nih.gov

A notable example is the use of the isoquinolin-1(2H)-one scaffold in the discovery of positive allosteric modulators (PAMs) of the 5-hydroxytryptamine 2C (5-HT2C) receptor. nih.gov PAMs are compounds that bind to an allosteric site on a receptor to enhance the effect of the endogenous ligand. In a study focused on the development of 5-HT2C receptor PAMs, the isoquinolin-1(2H)-one core was identified as a key structural element. Crucially, the study highlighted that the presence of a hydroxyl group was essential for the observed activity. nih.gov

This finding is particularly relevant for this compound, as it possesses the required hydroxyl group at the 3-position. This suggests that this compound could serve as a valuable chemical probe or a starting point for the design of novel modulators of the 5-HT2C receptor or other related G-protein coupled receptors (GPCRs). The 5-bromo substitution could further influence the compound's binding affinity, selectivity, and pharmacokinetic properties. The potential to fine-tune the activity through modifications at this position makes this compound an attractive scaffold for generating libraries of compounds for screening against various receptor targets.

Future Research Directions and Unexplored Avenues

Development of Novel and Green Synthetic Routes to Access Structurally Diverse Derivatives

The exploration of the full potential of the 5-Bromo-3-hydroxyisoquinolin-1(2H)-one core necessitates the development of efficient, versatile, and environmentally benign synthetic methodologies. Current synthetic approaches to the broader isoquinolinone class often rely on multi-step procedures that may lack efficiency or employ harsh reagents. Future research should prioritize the following:

Transition-Metal Catalyzed C-H Activation: A significant advancement would be the application of transition-metal catalysis for the direct functionalization of the isoquinolinone core. Rhodium(III)-catalyzed C-H activation and annulation has been successfully employed for the synthesis of 3,4-unsubstituted isoquinolones in green solvents like ethanol (B145695) at room temperature. chemistryviews.org Future work should adapt these methods for the synthesis of this compound and its derivatives, potentially offering a more atom-economical and sustainable route.

Novel Cyclization Strategies: The development of one-pot synthesis, such as the aryne acyl-alkylation/condensation of β-ketoesters, presents an expedient route to 3-hydroxyisoquinolines. rsc.org Adapting such strategies to incorporate a bromine substituent at the 5-position could provide rapid access to a library of derivatives. Furthermore, ultrasound-assisted copper-catalyzed α-arylation of ketones with 2-iodobenzamides offers a green energy approach to isoquinolin-1(2H)-one synthesis that could be explored. researchgate.net

Radical Cascade Reactions: Recent developments in the synthesis of isoquinoline-1,3(2H)-diones have utilized radical cascade reactions of acryloyl benzamides. rsc.org Investigating similar radical-based approaches for the synthesis of this compound could lead to novel and efficient synthetic pathways.

Comprehensive Mechanistic Elucidation of Observed In Vitro Biological Activities

While the biological activities of many substituted isoquinolines are known, the specific mechanisms of action for this compound derivatives are yet to be determined. Isoquinoline (B145761) derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. acs.orgresearchgate.netnih.gov Future research should focus on:

Target Identification and Validation: For derivatives showing promising anticancer activity, studies should be initiated to identify their molecular targets. Given that some isoquinoline alkaloids act as DNA intercalators or enzyme inhibitors, investigating interactions with topoisomerases, kinases, or other cancer-related proteins would be a logical starting point. The 3,4-dihydroisoquinolin-1(2H)-one scaffold has been identified in compounds with antioomycete activity, suggesting that in derivatives of this compound, the mechanism may involve disruption of biological membrane systems. rsc.org

Structure-Activity Relationship (SAR) Studies: A systematic synthesis of derivatives with modifications at the bromine and hydroxyl positions, as well as on the isoquinoline core, is crucial. This will allow for the establishment of clear SAR, guiding the design of more potent and selective compounds. For instance, studies on other heterocyclic systems have shown that specific substitutions can significantly enhance biological activity. nih.gov

Cellular and Molecular Biology Assays: To understand the cellular effects of active compounds, a battery of assays should be employed, including cell cycle analysis, apoptosis assays (caspase activation, Annexin V staining), and investigation of signaling pathways (e.g., through Western blotting).

Integration of Advanced Computational Approaches for Predictive Biology and Materials Science

Computational chemistry can play a pivotal role in accelerating the discovery and optimization of novel this compound derivatives. By integrating theoretical calculations with experimental work, a more rational design process can be achieved.

Density Functional Theory (DFT) Calculations: DFT studies can be employed to understand the electronic properties, molecular structure, and reactivity of the this compound scaffold and its derivatives. nih.govresearchgate.net This can help in predicting sites of metabolic transformation and in designing compounds with improved stability and electronic properties for applications in materials science, such as electrochromic materials. nih.govresearchgate.net

Molecular Docking and Dynamics Simulations: For derivatives with known biological targets, molecular docking can predict binding modes and affinities, providing insights into the key interactions responsible for biological activity. Subsequent molecular dynamics simulations can then be used to assess the stability of the ligand-protein complex over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling: As a sufficient number of analogs with corresponding biological data become available, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be developed. rsc.org These models can quantitatively predict the biological activity of newly designed compounds, thereby prioritizing synthetic efforts.

Design and Synthesis of Derivatized Isoquinolin-1(2H)-ones for Specific Chemical Biology Applications

Beyond their potential as therapeutic agents, derivatized 5-Bromo-3-hydroxyisoquinolin-1(2H)-ones can be engineered into valuable tools for chemical biology research.

Fluorescent Probes: The isoquinoline core is a known fluorophore. By conjugating the this compound scaffold with environmentally sensitive dyes or photo-switchable units, it is possible to develop fluorescent probes for sensing specific ions, biomolecules, or changes in the cellular microenvironment. rsc.org The development of isoquinoline-based fluorescent probes has been successful in screening for new blockers of voltage-gated Na+ channels. nih.gov

Proteomic Probes: To identify the cellular targets of bioactive derivatives, affinity-based proteomic probes can be designed. This involves attaching a reactive group (for covalent modification of the target) and a reporter tag (such as biotin (B1667282) or an alkyne for click chemistry) to the isoquinolinone scaffold. These probes can be used in pull-down assays coupled with mass spectrometry to identify binding proteins.

Imaging Agents: By incorporating functionalities suitable for imaging modalities such as positron emission tomography (PET) or magnetic resonance imaging (MRI), derivatives of this compound could be developed as diagnostic tools or for tracking drug distribution in vivo.

Q & A

Basic: What are the standard synthetic routes for 5-Bromo-3-hydroxyisoquinolin-1(2H)-one, and how is structural confirmation achieved?

Methodological Answer:

The synthesis typically involves bromination or functionalization of pre-existing isoquinolinone scaffolds. For example, hydrobromic acid (48% aq.) in acetonitrile at low temperatures (0°C) is used to introduce bromine at specific positions, as seen in analogous procedures . Post-synthesis, structural confirmation relies on:

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., 700 MHz in CDCl₃) identify key resonances, such as aromatic protons and carbonyl groups. For derivatives, chemical shifts near δ 7.0–8.5 ppm (aromatic H) and δ 160–170 ppm (C=O) are diagnostic .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight and bromine isotopic patterns.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.